molecular formula C11H11ClO2 B6256907 3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 62854-69-7

3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B6256907
CAS No.: 62854-69-7
M. Wt: 210.65 g/mol
InChI Key: UIVFBDNXWXLUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a chlorinated derivative of tetrahydronaphthalene, a compound known for its structural complexity and utility in various scientific fields. This compound features a chlorine atom at the 3-position and a carboxylic acid group at the 1-position of the tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the chlorination of tetrahydronaphthalene followed by the introduction of a carboxylic acid group. One common method is the Friedel-Crafts acylation reaction, where tetrahydronaphthalene is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the hydrogenation of naphthalene to form tetrahydronaphthalene, followed by chlorination and subsequent oxidation to introduce the carboxylic acid group. This process requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.

  • Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Various nucleophiles can be used for substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Hydrocarbons and alcohols.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid finds applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is structurally similar to other chlorinated naphthalene derivatives, such as 2-chloronaphthalene and 1-chloronaphthalene. its unique combination of a carboxylic acid group and a chlorine atom at specific positions on the tetrahydronaphthalene ring system sets it apart. This structural uniqueness contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 2-Chloronaphthalene

  • 1-Chloronaphthalene

  • 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid (without chlorine)

Properties

CAS No.

62854-69-7

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h5-6H,1-4H2,(H,13,14)

InChI Key

UIVFBDNXWXLUKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2C(=O)O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.